molecular formula C7H6N2O2S B14013415 n-Cyanobenzenesulfonamide CAS No. 4392-45-4

n-Cyanobenzenesulfonamide

Cat. No.: B14013415
CAS No.: 4392-45-4
M. Wt: 182.20 g/mol
InChI Key: XWKAGDYOTYFYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Cyanobenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, with a cyano group (-CN) at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Cyanobenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of aryl cyanamides with aryl sulfonyl chlorides under mild conditions. This reaction can be facilitated using ultrasound-assisted techniques, which improve the yield and purity of the product . Another method involves the Stephen reduction of 4-cyanobenzenesulfonamide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and environmentally friendly solvents is common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: n-Cyanobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and Mitsunobu reagents.

    Oxidation: Oxidizing agents such as chromic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield N-alkylated sulfonamides, while oxidation can produce sulfonyl derivatives.

Mechanism of Action

The mechanism of action of n-Cyanobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors . This inhibition disrupts the pH regulation within cancer cells, leading to apoptosis. Additionally, its antimicrobial properties are linked to the inhibition of bacterial enzymes essential for cell survival .

Comparison with Similar Compounds

  • 4-Cyanobenzene-1-sulfonamide
  • 3-Cyanobenzenesulfonamide
  • 2-Cyanobenzenesulfonamide

Comparison: n-Cyanobenzenesulfonamide is unique due to its specific positioning of the cyano group, which influences its reactivity and applications. Compared to its isomers, such as 3-cyanobenzenesulfonamide and 2-cyanobenzenesulfonamide, the para position of the cyano group in this compound provides distinct electronic and steric properties, making it more suitable for certain reactions and applications .

Properties

IUPAC Name

N-cyanobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-6-9-12(10,11)7-4-2-1-3-5-7/h1-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKAGDYOTYFYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963145
Record name N-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4392-45-4
Record name NSC111105
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.